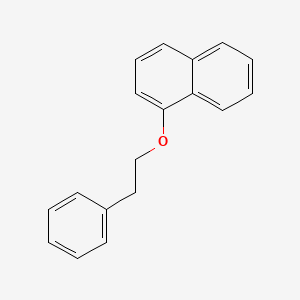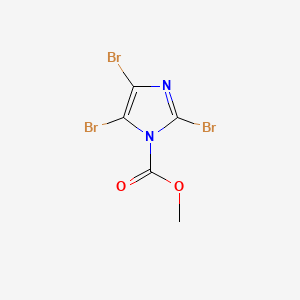
Imidazole-1-carboxylic acid, 2,4,5-tribromo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole-1-carboxylic acid, 2,4,5-tribromo-, methyl ester is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of three bromine atoms at positions 2, 4, and 5, and a methyl ester group at position 1. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazole-1-carboxylic acid, 2,4,5-tribromo-, methyl ester typically involves the bromination of imidazole derivatives followed by esterification. One common method involves the reaction of imidazole with bromine in the presence of a suitable solvent to introduce bromine atoms at the desired positions. The resulting tribromoimidazole is then treated with methanol and a strong acid, such as sulfuric acid, to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Imidazole-1-carboxylic acid, 2,4,5-tribromo-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted imidazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of imidazole-1-carboxylic acid derivatives.
Reduction Products: Reduction can yield partially or fully dehalogenated imidazole derivatives.
Hydrolysis Products: Hydrolysis results in the formation of imidazole-1-carboxylic acid, 2,4,5-tribromo-.
Aplicaciones Científicas De Investigación
Imidazole-1-carboxylic acid, 2,4,5-tribromo-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of imidazole-1-carboxylic acid, 2,4,5-tribromo-, methyl ester involves its interaction with specific molecular targets. The bromine atoms and the imidazole ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Tribromoimidazole: Lacks the methyl ester group but shares the tribromo substitution pattern.
Imidazole-4-carboxylic acid, 2,4,5-tribromo-: Similar structure but with a carboxylic acid group instead of a methyl ester.
2,4,5-Trichloroimidazole: Similar structure with chlorine atoms instead of bromine.
Uniqueness
Imidazole-1-carboxylic acid, 2,4,5-tribromo-, methyl ester is unique due to the presence of both the tribromo substitution and the methyl ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
15287-47-5 |
|---|---|
Fórmula molecular |
C5H3Br3N2O2 |
Peso molecular |
362.80 g/mol |
Nombre IUPAC |
methyl 2,4,5-tribromoimidazole-1-carboxylate |
InChI |
InChI=1S/C5H3Br3N2O2/c1-12-5(11)10-3(7)2(6)9-4(10)8/h1H3 |
Clave InChI |
VXHMLXOPYSLGGJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N1C(=C(N=C1Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
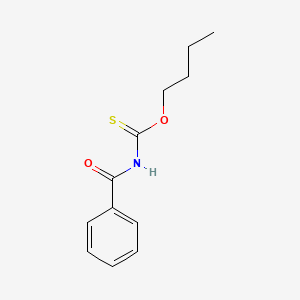
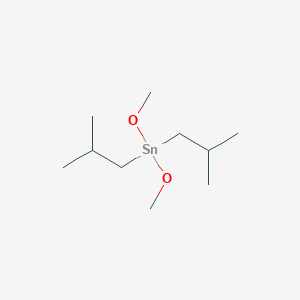
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)
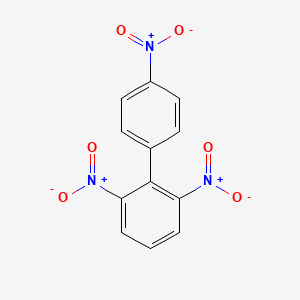


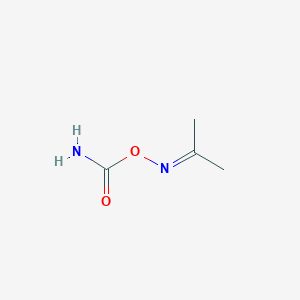
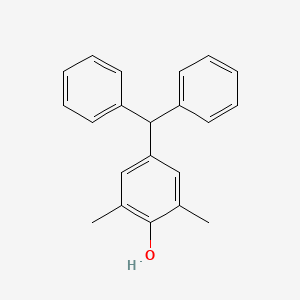
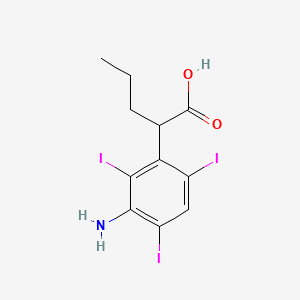
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
